1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Catalog No.
S733168
CAS No.
99651-37-3
M.F
C4H5N3O
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-1H-1,2,4-triazole-5-carbaldehyde

CAS Number

99651-37-3

Product Name

1-methyl-1H-1,2,4-triazole-5-carbaldehyde

IUPAC Name

2-methyl-1,2,4-triazole-3-carbaldehyde

Molecular Formula

C4H5N3O

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C4H5N3O/c1-7-4(2-8)5-3-6-7/h2-3H,1H3

InChI Key

OJBNZAZUTPLWDT-UHFFFAOYSA-N

SMILES

CN1C(=NC=N1)C=O

Canonical SMILES

CN1C(=NC=N1)C=O

Medicinal Chemistry:

  • The triazole ring, a core component of 1-M-1,2,4-TC, is present in numerous FDA-approved drugs exhibiting diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties . 1-M-1,2,4-TC could serve as a starting material for synthesizing novel triazole-based compounds with potential therapeutic applications.

Materials Science:

  • The aldehyde functional group (CHO) in 1-M-1,2,4-TC allows for potential participation in various chemical reactions, enabling the creation of diverse materials. It could be used as a building block in the synthesis of polymers with specific properties, such as electrical conductivity or thermal stability .

Organic Synthesis:

  • The combination of the triazole ring and the aldehyde group in 1-M-1,2,4-TC makes it a potentially valuable intermediate in organic synthesis. Its unique reactivity allows for the creation of complex molecules through various coupling reactions, expanding the toolbox available to scientists for synthesizing new compounds .

Biological Research:

  • The triazole moiety has been shown to possess various biological activities, including modulating enzyme activity and disrupting protein-protein interactions . 1-M-1,2,4-TC could be used as a probe molecule in studies investigating these biological processes, aiding in the understanding of cellular functions and disease mechanisms.

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde is an organic compound with the molecular formula C4H5N3OC_4H_5N_3O and a CAS number of 99651-37-3. This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of a methyl group at the first position and a formyl group at the fifth position of the triazole ring contributes to its unique chemical properties. This compound is recognized for its versatility and finds applications across various fields including chemistry, biology, and materials science.

  • Oxidation: The aldehyde group can be oxidized to yield carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The triazole ring can participate in substitution reactions with various nucleophiles such as amines, thiols, and halides.

These reactions illustrate the compound's reactivity and potential for further chemical transformations.

Research indicates that 1-methyl-1H-1,2,4-triazole-5-carbaldehyde exhibits biological activities that may include antimicrobial and antifungal properties. Its structure allows it to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in microbial growth. Studies have shown that compounds in the triazole family can serve as effective enzyme inhibitors, making this compound of interest in medicinal chemistry .

Several synthetic routes have been developed for the preparation of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde:

  • Condensation Reactions: One common method involves the reaction of 3-cyanobenzyl alcohol with formaldehyde under basic conditions.
  • Nucleophilic Substitution: Starting from 1-methyl-1H-1,2,4-triazole, this method utilizes nucleophilic substitution reactions to introduce the aldehyde functionality.
  • Industrial Production: For large-scale synthesis, optimized conditions are employed to ensure high yields and purity. This may include steps like esterification and cyclization under controlled temperature and pressure .

The applications of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde are diverse:

  • Pharmaceuticals: It serves as a building block for synthesizing complex pharmaceutical compounds.
  • Agriculture: The compound is utilized in developing agrochemicals due to its biological activity.
  • Materials Science: It is used in producing polymers and dyes .

These applications highlight its significance in both research and industry.

Interaction studies have shown that 1-methyl-1H-1,2,4-triazole-5-carbaldehyde can form stable complexes with metal ions. This property is particularly useful in coordination chemistry where it can act as a ligand. Additionally, its ability to form hydrogen bonds suggests potential interactions with biological macromolecules such as proteins or nucleic acids .

Several compounds share structural similarities with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde:

Compound NameStructural Features
1H-1,2,4-Triazole-3-carboxaldehydeSimilar triazole ring but different functional groups
1-Methyl-1H-1,2,3-triazole-4-carbaldehydeDifferent triazole structure with distinct properties
1-Methyl-1H-1,2,4-triazole-5-carboxylic acidContains a carboxylic acid group instead of an aldehyde

Uniqueness: The unique substitution pattern of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde imparts distinct chemical and biological properties compared to these similar compounds. Its ability to participate in various

Conventional Organic Synthesis Pathways

Nucleophilic Substitution Strategies

The synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde through nucleophilic substitution strategies represents a fundamental approach in triazole chemistry [1]. The primary method involves the lithiation of 1-methyl-1,2,4-triazole followed by formylation with dimethylformamide to introduce the aldehyde functionality at the 5-position [1]. This approach utilizes the high electron density of triazole rings, which makes them susceptible to nucleophilic attack at specific positions [2].

The mechanism involves the initial treatment of 1-methyl-1,2,4-triazole with n-butyllithium in diethyl ether at -78°C under argon atmosphere [1]. The lithiated intermediate undergoes nucleophilic substitution with dimethylformamide to yield the desired carbaldehyde product [1]. Experimental data demonstrates that this reaction achieves yields of 67.7% when performed under optimized conditions, producing 17.75 grams of 1-methyl-1,2,4-triazole-5-carbaldehyde from 19.6 grams of starting material [1].

The nucleophilic substitution process is facilitated by the electron-deficient nature of the triazole ring carbons, which are attached to electronegative nitrogen atoms [2]. This π-deficiency makes the carbon atoms highly susceptible to nucleophilic attack under mild reaction conditions [2]. The regioselectivity of nucleophilic substitution in 1,2,4-triazoles is primarily determined by the electronic distribution within the heterocyclic system [3].

Alternative nucleophilic substitution strategies involve the use of tetrazolium salt precursors, where chlorotetrazolium salts undergo nucleophilic displacement reactions with various amines [3]. These reactions proceed through mesoionic intermediates and can be controlled by the choice of base system [3]. When triethylamine is employed as the base, the reaction yields 3-phenylazo-1,2,4-triazoles through a dual-path mechanism involving Type B mesoionic tetrazolium-5-aminides [3].

Cyclocondensation Reaction Mechanisms

Cyclocondensation reactions provide an alternative synthetic pathway for accessing 1-methyl-1H-1,2,4-triazole-5-carbaldehyde derivatives through ring-forming processes [4]. The three-component cyclocondensation approach utilizes 3-aminotriazole, aldehydes, and ketene N,S-acetals in the presence of trichloroacetic acid as a Brønsted-Lowry acidic promoter [4]. This methodology operates under mild conditions at room temperature and can be performed in both acetonitrile and water solvents [4].

The mechanism of cyclocondensation involves the initial formation of a Schiff base intermediate between the amino group of 3-aminotriazole and the aldehyde component [4]. The presence of five nitrogen heteroatoms in the resulting triazolo[1,5-a]pyrimidine systems creates numerous opportunities for hydrogen bonding, which influences the direction of N-cyclization [4]. The ketene N,S-acetal component serves as a versatile building block that can accommodate various substituents, leading to structurally diverse triazole-based heterocycles [4].

Wolff's cyclocondensation represents another important mechanistic pathway for triazole synthesis, particularly when applied to α-diazoketones with aromatic and aliphatic amines [5]. This catalytic process has been optimized to achieve high efficiency through intramolecular hydrogen bonding-assisted cyclization [5]. The reaction benefits from the use of specific catalytic systems that promote the formation of 1,2,3-triazole products with excellent yields [5].

The cyclocondensation methodology demonstrates remarkable substrate scope, accommodating various aldehydes including aliphatic, cyclic aliphatic, aromatic, and heterocyclic variants [6]. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism where hydrazonoyl hydrochlorides serve as 1,3-dipolar nitroimide sources [6]. The intermediate oxime formation followed by cycloaddition with nitrilimine species yields 3,5-disubstituted 1,2,4-triazoles with moderate to good yields ranging from 53% to 91% [6].

Advanced Synthetic Approaches

Flow Chemistry Applications

Flow chemistry has emerged as a transformative approach for the synthesis of triazole compounds, offering unprecedented opportunities for process intensification and optimization [7]. The continuous-flow processing of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde precursors provides inherently safer and more environmentally friendly alternatives to traditional batch-based syntheses [7]. The technology enables precise control over reaction parameters, leading to improved yields and enhanced reproducibility [7].

The implementation of flow chemistry for triazole synthesis utilizes copper-on-charcoal as a heterogeneous catalyst, providing robust and versatile protocols for the formation of substituted triazoles [8]. Optimal reaction conditions for triazole formation are achieved at 110°C with residence times of approximately 129 seconds, utilizing dichloromethane as solvent with azide and alkyne concentrations of 0.10 M and 0.13 M, respectively [9]. These conditions enable quantitative formation of desired triazole products while maintaining system stability [9].

Continuous flow systems demonstrate exceptional catalyst productivity, with catalytic columns maintaining high activity for extended periods [9]. Experimental data reveals that copper-on-charcoal catalysts retain quantitative conversion for over 4 hours and 20 minutes of continuous operation before showing gradual decline in activity [9]. The total turnover number achievable with supported catalysts can exceed 400, demonstrating the economic viability of flow-based triazole synthesis [10].

The telescoped three-reactor flow approach represents an advanced implementation of flow chemistry for triazole synthesis [11]. This methodology integrates diazotization, azidodediazotization, and 1,3-dipolar cycloaddition processes in a continuous manner [11]. The acceleration of these processes through ultrasonic enhancement results in degassed, segmented effluents that maintain high conversion efficiency [11]. Custom software-controlled automated units enable precise collection and restoration of reactive intermediates, facilitating the assembly of 1-aryl-1,2,3-triazoles through both copper-catalyzed alkyne-azide cycloaddition and Huisgen cycloaddition reactions [11].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized the preparation of triazole compounds by dramatically reducing reaction times and improving overall efficiency [12]. The application of microwave irradiation to triazole synthesis enables reactions that previously required hours or days to be completed within minutes [13]. This acceleration is achieved through direct molecular heating, where microwave energy stimulates solvent molecules to resonate, providing more efficient heat transfer compared to conventional thermal methods [13].

The optimization of microwave-assisted triazole synthesis requires careful selection of solvents that effectively absorb microwave radiation [13]. Polar solvents demonstrate superior performance in microwave-assisted reactions due to their ability to efficiently convert electromagnetic energy into thermal energy [13]. The temperature cycling between high and low values prevents the system from achieving equilibrium, allowing gradual energy increase and improved conversion rates [13].

Experimental protocols for microwave-assisted synthesis of 3,5-disubstituted 1,2,4-triazole derivatives demonstrate yields up to 99% with reaction times of only 2-3 minutes [14]. The one-pot reaction utilizes mercapto-s-triazole with aromatic acids using aluminum chloride as catalyst under solvent-free conditions [14]. The infrared spectroscopic analysis confirms product formation through characteristic absorption bands at 3275 cm⁻¹ for amino groups and 3080 cm⁻¹ for aromatic carbon-hydrogen stretching [14].

The parallel synthesis approach combines microwave-assisted organic synthesis with continuous-flow microfluidic methods for enhanced efficiency [12]. This methodology enables the synthesis of 5-amino-3-bromo-1,2,4-triazole analogs and their 3-aryl derivatives through Suzuki-Miyaura coupling with polymer-supported catalysts [12]. The integration of microfluidic hydrogenation reactors into automated parallel synthesis platforms facilitates reductive dehalogenation reactions, providing access to 5-aminotriazoles with excellent yields [12].

Purification and Isolation Techniques

Chromatographic Separation Optimization

Chromatographic separation represents the most widely employed method for purification of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde and related compounds [15]. Flash column chromatography using dichloromethane/methanol gradient systems provides effective separation of triazole products from reaction mixtures [15]. The optimization of eluent compositions ranging from 95:5 to 80:20 dichloromethane/methanol ratios enables selective elution of triazole compounds with varying polarities [15].

High-performance liquid chromatography protocols have been developed for simultaneous measurement and purification of triazole compounds in single chromatographic runs [16]. The methodology employs C₁₈ columns with isocratic mobile phases following extraction with cold acetonitrile [16]. The standardized method demonstrates linearity with correlation coefficients exceeding 0.999 and achieves limits of detection ranging from 0.125 to 0.25 mg/L for various triazole derivatives [16].

Chiral separation of triazole compounds utilizes amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phases for resolution of enantiomers [17]. The influence of mobile-phase modifiers significantly affects chiral separation efficiency, with reversal of elution order observed when different modifiers are employed [17]. Temperature effects on chiral separation provide valuable thermodynamic information, including enthalpy and entropy changes of binding to the chiral stationary phase [17].

The optimization of chromatographic conditions involves systematic screening of stationary phases, mobile phase compositions, and gradient profiles [18]. Dispersive liquid-liquid microextraction techniques coupled with gas chromatography-flame ionization detection enable effective preconcentration and analysis of triazole compounds [18]. The methodology achieves enrichment factors ranging from 156 to 380 under optimized conditions, with linear calibration ranges spanning wide concentration intervals [18].

Crystallization Condition Screening

Crystallization condition screening represents a critical aspect of triazole purification, requiring systematic evaluation of solvent systems, temperature profiles, and nucleation conditions [19]. The direct preparation method for 1,2,4-triazole demonstrates that crystallization from excess formamide is possible after water removal through vacuum distillation [19]. The crystallization process yields products with purities greater than 90%, though only 40-50% of available triazole can be recovered through direct crystallization [19].

Vacuum distillation procedures provide an alternative approach for triazole isolation, where excess formamide is removed at reduced pressures of 20-100 mmHg [19]. The distillative workup yields fractions with distinct boiling point ranges, enabling separation of formamide-containing cuts suitable for recycling [19]. The recovery of formamide excess ranges from 75% to 90%, making the process economically viable for large-scale production [19].

Recrystallization techniques utilize various solvents including methyl ethyl ketone, tetrahydrofuran, ethyl acetate, and formamide for triazole purification [19]. The selection of appropriate recrystallization solvents significantly influences product purity, with yields of 96-98% triazole content achievable through optimized conditions [19]. The crystallization process benefits from controlled cooling to 10°C, followed by filtration and washing procedures to remove residual impurities [19].

Advanced crystallization screening methods employ multiple approaches including liquid-assisted grinding, solvent evaporation, and saturation temperature measurements [20]. Liquid-assisted grinding emerges as the most successful method, achieving 90% screenable coformer fraction and 41% coformer success rate [20]. The methodology demonstrates high versatility as it does not require solubilization of solid materials, with solvents acting as catalytic media [20]. The experimental convenience is enhanced by rapid processing times of 30 minutes and low material consumption requirements [20].

Crystallization MethodScreenable Fraction (%)Success Rate (%)Processing TimeMaterial Requirements
Liquid-Assisted Grinding904130 minutesLow
Solvent EvaporationVariableHighExtendedModerate
Saturation Temperature8337ExtendedModerate
Vacuum Distillation10075-902-4 hoursHigh

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

Dates

Last modified: 08-15-2023

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